

Spectroscopic data analysis of 3-(Dimethylamino)-1,2-propanediol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-(Dimethylamino)-1,2-propanediol

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Spectroscopic Analysis of 3-(Dimethylamino)-1,2-propanediol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for **3-(Dimethylamino)-1,2-propanediol**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and mass spectroscopic analysis of **3-(Dimethylamino)-1,2-propanediol**.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.80	br s	2H	-OH
3.79	m	1H	CH(OH)
3.62	dd	1H	CH ₂ (OH)
3.49	dd	1H	CH ₂ (OH)
2.49	dd	1H	CH ₂ N
2.28	s	6H	N(CH ₃) ₂
2.24	dd	1H	CH ₂ N

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
70.5	CH(OH)
65.1	CH ₂ (OH)
62.8	CH ₂ N
45.8	N(CH ₃) ₂

Data sourced from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2950-2850	Medium-Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1250-1020	Medium	C-N stretch (aliphatic amine)
1320-1000	Strong	C-O stretch (alcohol)

Assignments are based on typical infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
119	2.9	[M] ⁺ (Molecular Ion)
88	13.0	[M - CH ₂ OH] ⁺
58	100.0	[CH ₂ =N(CH ₃) ₂] ⁺ (Base Peak)
44	8.4	[CH ₂ =CHOH] ⁺

Fragmentation data obtained from public mass spectrometry databases.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **3-(Dimethylamino)-1,2-propanediol**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-(Dimethylamino)-1,2-propanediol**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
 - Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ^1H and the residual solvent peak of CDCl_3 (77.16 ppm) for ^{13}C .
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-(Dimethylamino)-1,2-propanediol**.

Methodology:

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place a single drop of neat **3-(Dimethylamino)-1,2-propanediol** onto the surface of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Instrument Setup:
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO_2 interference.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption peaks.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **3-(Dimethylamino)-1,2-propanediol**.

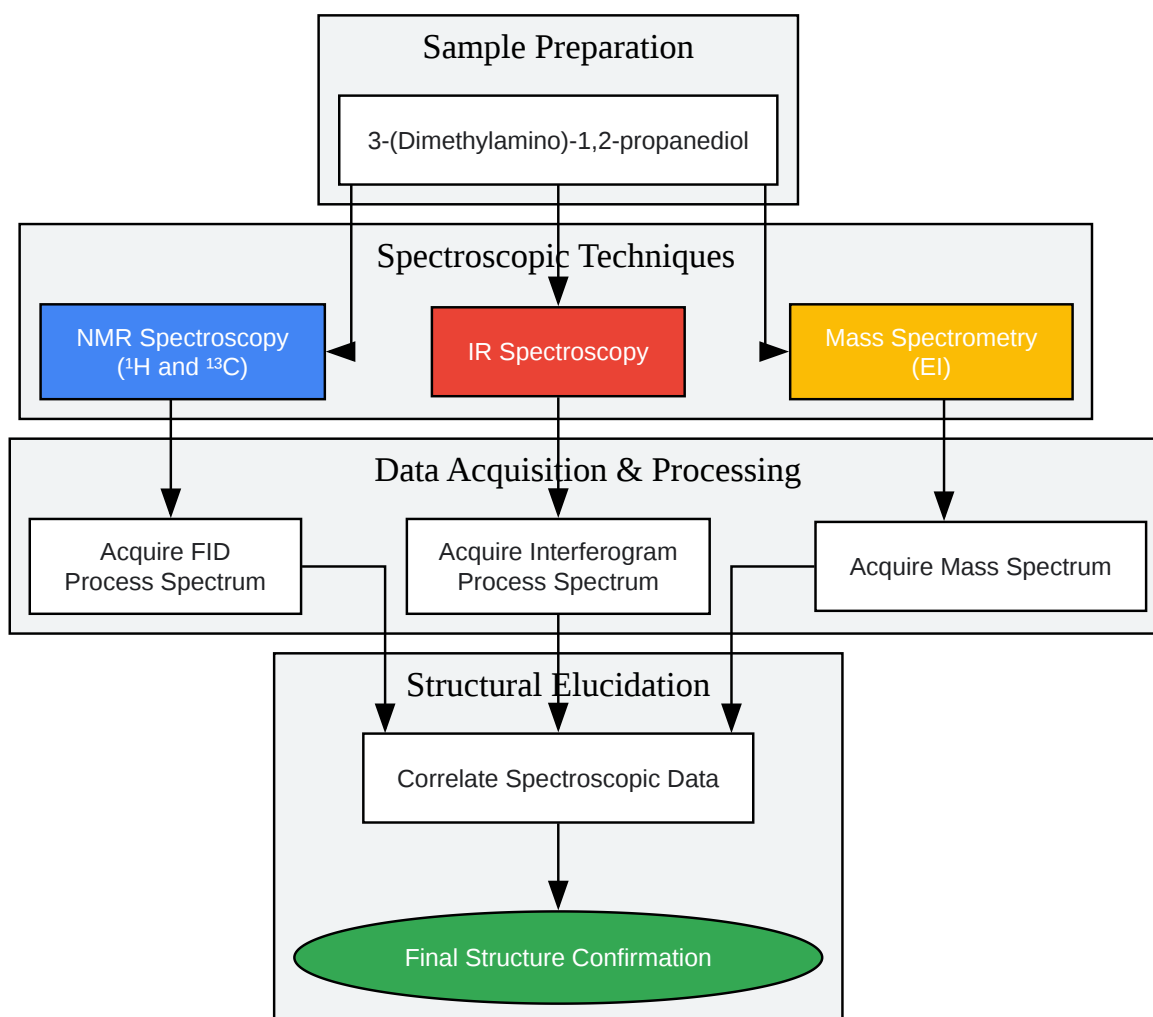
Methodology:

- Sample Introduction (Direct Infusion or GC Inlet):
 - For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and introduce it into the ion source via a heated probe.
 - For GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent and inject it into the gas chromatograph. The GC will separate the sample before it enters the mass spectrometer.
- Ionization:
 - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
- Mass Analysis:
 - The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:

- The separated ions are detected by an electron multiplier or similar detector.
- Data Acquisition and Processing:
 - The instrument software records the abundance of each ion at a specific m/z value, generating a mass spectrum.
 - Identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **3-(Dimethylamino)-1,2-propanediol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. spectrabase.com [spectrabase.com]
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